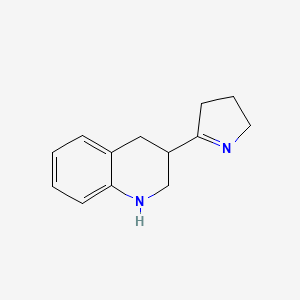
3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that features both a quinoline and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinoline ring, converting it to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
1,2,3,4-Tetrahydroquinoline: Lacks the pyrrole ring, making it less complex.
2-Aminobenzylamine: A precursor in the synthesis of the target compound.
Uniqueness
3-(4,5-Dihydro-3H-pyrrol-2-yl)-1,2,3,4-tetrahydro-quinoline is unique due to the presence of both a quinoline and a pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H16N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
NTOVSNCCWVOPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2CC3=CC=CC=C3NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















